
(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, attached to the alpha carbon of the amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid typically involves the use of 2,3-dimethoxybenzoic acid as a starting material. The synthetic route may include the following steps:
Protection of the Carboxyl Group: The carboxyl group of 2,3-dimethoxybenzoic acid is protected using a suitable protecting group, such as a tert-butyl ester.
Formation of the Benzyl Derivative: The protected benzoic acid is then subjected to a Friedel-Crafts alkylation reaction with a suitable alkyl halide to form the benzyl derivative.
Introduction of the Amino Group: The benzyl derivative is then subjected to a reductive amination reaction with an appropriate amine to introduce the amino group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The methoxy groups and the amino acid moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzoic acid: A precursor in the synthesis of (S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid.
3-Amino-2-(2,3-dimethoxyphenyl)propanoic acid: A similar compound with slight structural differences.
2,3-Dimethoxybenzylamine:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and methoxy functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(2,3-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-5-3-4-8(11(10)17-2)6-9(7-13)12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |
InChIキー |
JQMRQPGZNLHREW-VIFPVBQESA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)C[C@@H](CN)C(=O)O |
正規SMILES |
COC1=CC=CC(=C1OC)CC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
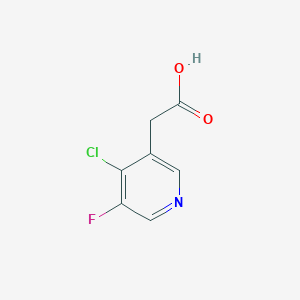
![Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-](/img/structure/B12950802.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)
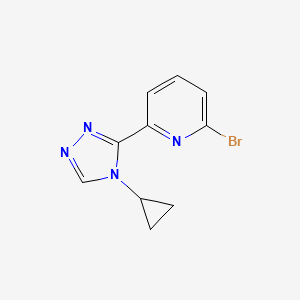
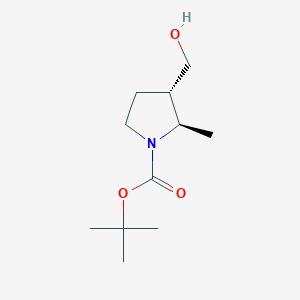
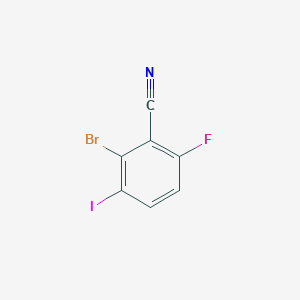
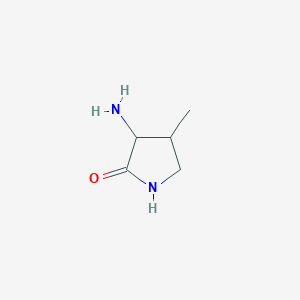


![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)

